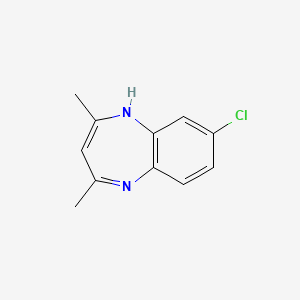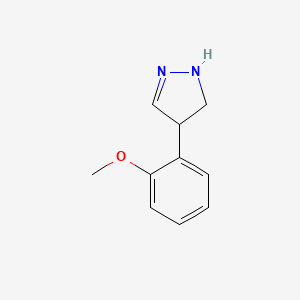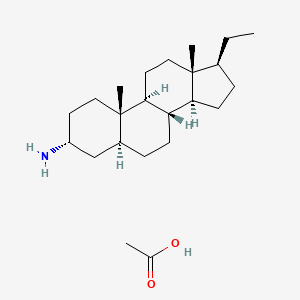
1-(5'-(L-Citrullylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps:
Formation of the Sugar Moiety: The synthesis begins with the preparation of the beta-D-allofuranosyluronic acid. This can be achieved through the oxidation of beta-D-allofuranose using reagents like nitric acid or other oxidizing agents.
Amino Acid Derivatization: L-Citrulline is then introduced to the sugar moiety. This step often involves the activation of the carboxyl group of L-Citrulline, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Nucleoside Formation: The final step involves the coupling of the modified sugar with uracil. This can be achieved through glycosylation reactions, where the sugar moiety is activated (e.g., using trichloroacetimidate) and then reacted with uracil under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the uronic acid group to an alcohol.
Substitution: The amino group of L-Citrulline can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Further oxidized uronic acids.
Reduction Products: Alcohol derivatives of the sugar moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Nucleoside Analogues: This compound can serve as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology:
Enzyme Studies: It can be used to study enzyme interactions, particularly those involving nucleoside metabolism.
Medicine:
Antiviral Research:
Cancer Research: It may be investigated for its role in inhibiting certain cancer cell pathways.
Industry:
Biocatalysis: It can be used in biocatalytic processes to produce other valuable compounds.
Pharmaceutical Manufacturing: Its derivatives can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Pathways Involved: It can influence pathways related to nucleotide synthesis and degradation, potentially affecting DNA and RNA synthesis.
Comparison with Similar Compounds
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-Citrullylamino group.
1-(5’-Deoxy-beta-D-allofuranosyluronic acid)uracil: Lacks the amino acid derivative.
Uniqueness:
- The presence of the L-Citrullylamino group in 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil provides unique biochemical properties, potentially enhancing its interaction with specific enzymes and receptors compared to its analogues.
Properties
CAS No. |
86632-65-7 |
|---|---|
Molecular Formula |
C16H24N6O9 |
Molecular Weight |
444.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8-,9-,10+,11?,13+/m0/s1 |
InChI Key |
CBYNLXDCLVCZJB-MJDMCLFPSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)[C@@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


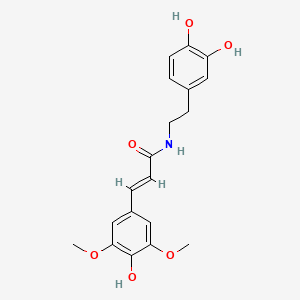
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
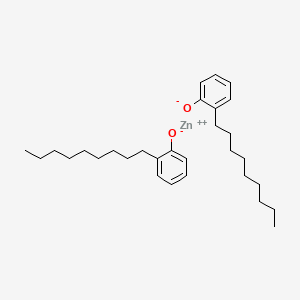
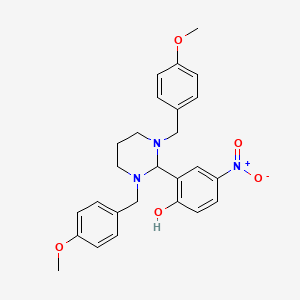
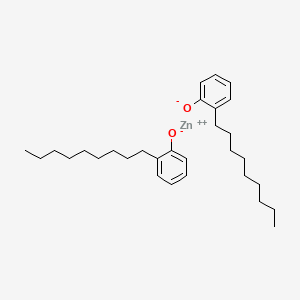
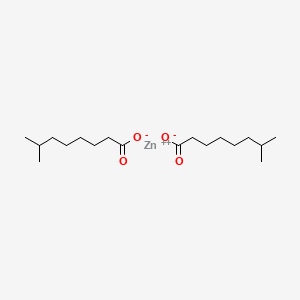
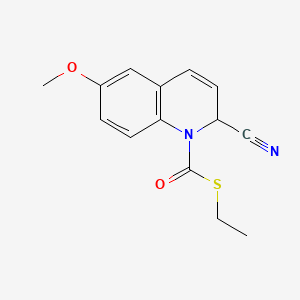
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
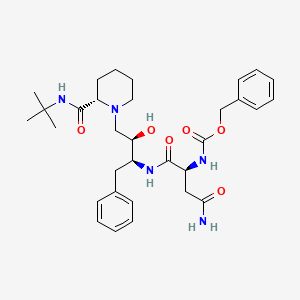
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
